(2-Hydroxy-4-methylphenyl)boronic acid
Overview
Description
(2-Hydroxy-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H9BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a hydroxyl group at the second position and a methyl group at the fourth position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Hydroxy-4-methylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-hydroxy-4-methylphenyl halides using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxy-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(2-Hydroxy-4-methylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: Utilized in the development of pharmaceuticals and biologically active compounds.
Material Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: Used as a tool for studying biological processes and developing diagnostic agents.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
(2-Hydroxy-4-methylphenyl)boronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the hydroxyl and methyl substituents, making it less versatile in certain reactions.
4-(Hydroxymethyl)phenylboronic Acid: Contains a hydroxymethyl group instead of a hydroxyl and methyl group, leading to different reactivity and applications.
2-Methyl-4-cyanophenylboronic Acid: Contains a cyano group, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications.
Properties
IUPAC Name |
(2-hydroxy-4-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCQENHEMNQVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595153 | |
Record name | (2-Hydroxy-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-25-1 | |
Record name | B-(2-Hydroxy-4-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259209-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Hydroxy-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-HYDROXY-4-METHYLPHENYL)BORONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.